1-Boc-4-Methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-Methylpiperidine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring.
Mechanism of Action
Target of Action
1-Boc-4-Methylpiperidine is a derivative of piperidine . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives interact with their targets to exert their therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathways would depend on the specific targets and the nature of the interaction.
Result of Action
As a derivative of piperidine, it is likely to have similar effects as other piperidine derivatives, which include a wide range of therapeutic effects .
Preparation Methods
1-Boc-4-Methylpiperidine can be synthesized through various synthetic routes. One common method involves the following steps :
Starting Material: 4-Piperidone hydrochloride hydrate is used as the starting material.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to obtain 4-hydroxypiperidine.
Protection: The hydroxyl group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to yield 1-Boc-4-hydroxypiperidine.
Methylation: Finally, the hydroxyl group is replaced with a methyl group through a substitution reaction to obtain this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and stability of the final product.
Chemical Reactions Analysis
1-Boc-4-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding 4-methylpiperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-Methylpiperidine has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of peptide-based drugs and as a protecting group in peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Boc-4-Methylpiperidine can be compared with other similar compounds such as:
4-Methylpiperidine: Lacks the Boc protecting group, making it more reactive and less selective in synthetic applications.
1-Boc-Piperidine: Similar in structure but lacks the methyl group at the fourth position, affecting its steric and electronic properties.
1-Boc-4-Hydroxypiperidine: Contains a hydroxyl group instead of a methyl group, making it suitable for different types of chemical reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methyl group, which provides a balance of reactivity and selectivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSNJRGXRJNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462268 |
Source
|
Record name | 1-Boc-4-Methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-50-8 |
Source
|
Record name | 1-Boc-4-Methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.